molecular formula C9H5ClN2O3 B8425060 2-(2-Chloro-5-nitrophenyl)oxazole

2-(2-Chloro-5-nitrophenyl)oxazole

Cat. No.: B8425060
M. Wt: 224.60 g/mol
InChI Key: RBILKTPHGXCTGR-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-nitrophenyl)oxazole is a useful research compound. Its molecular formula is C9H5ClN2O3 and its molecular weight is 224.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

2-(2-chloro-5-nitrophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5ClN2O3/c10-8-2-1-6(12(13)14)5-7(8)9-11-3-4-15-9/h1-5H

InChI Key

RBILKTPHGXCTGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=NC=CO2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cloudy suspension of 2-chloro-5-nitrobenzoic acid (1.0 g, 4.96 mmol) and DMF (0.019 mL, 0.25 mmol) in DCM (12.4 mL) at 0° C. was added a 2M solution of oxalyl chloride in DCM (2.98 mL, 5.95 mmol). The resulting suspension was stirred for 1 hour at room temperature. The reaction mixture was concentrated in vacuo and azeotroped with toluene to remove HCl and oxalyl chloride. The residue was dissolved in tetramethylenesulfone (12.4 mL), to which potassium carbonate (1.37 g, 9.92 mmol) and 1H-1,2,3-triazole (0.29 mL, 4.96 mmol) were added. The mixture was heated to 150° C. under nitrogen for 1 hour. The mixture was cooled and diluted with EtOAc and water. The layers were separated, and the aqueous phase extracted three times with EtOAc (50 mL). The organics were combined, washed with water and brine, and then dried over anhydrous magnesium sulfate. Filtration and concentration afforded a dark brown oil which was dissolved in a small amount of DCM and charged to a 80 g silica gel cartridge which was eluted at 65 mL/min. with a 25 min. gradient from 100% to 50% EtOAc/hexanes (monitoring at 254 nm). Concentration of the appropriate fractions afforded Intermediate 56A (0.431 g, 39% yield) as a light yellow solid. HPLC: Rt=3.246 min. (YMC S5 ODS 4.6×50 mm, 10-90% aqueous methanol containing 0.2% H3PO4, 4 min. gradient, monitored at 220 nm). MS (ES): m/z=225.0 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.71 (1H, d, J=2.77 Hz), 8.42 (1H, s), 8.33 (1H, dd, J=8.81, 2.77 Hz), 7.95 (1H, d, J=8.81 Hz), 7.56 (1H, s).
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1 g
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0.019 mL
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12.4 mL
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1.37 g
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0.29 mL
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12.4 mL
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Yield
39%

Synthesis routes and methods II

Procedure details

Under nitrogen, phosphorus pentoxide (0.98 g, 6.90 mmol) was added portionwise to a slurry of 2-chloro-N-(2,2-dimethoxy-ethyl)-5-nitro-benzamide (0.5 g, 1.73 mmol) in methanesulfonic acid (5 mL) at r.t. The mixture was heated to 140-145° C. for 6 h. After cooling to r.t., the mixture was poured onto ice-water and extracted with ethyl acetate. The combined organic phases were washed with water then brine, dried over sodium sulfate, filtered and concentrated in vacuo. Further drying under high vacuum gave 2-(2-chloro-5-nitrophenyl)-oxazole (0.366 g, 94%) as a solid.
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0.98 g
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0.5 g
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5 mL
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